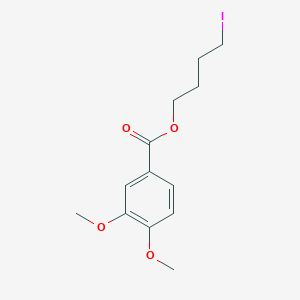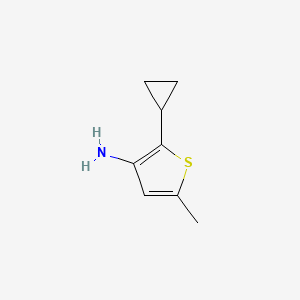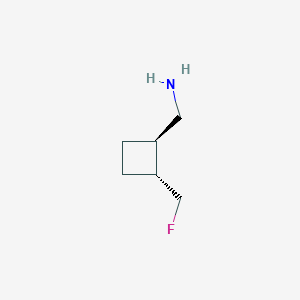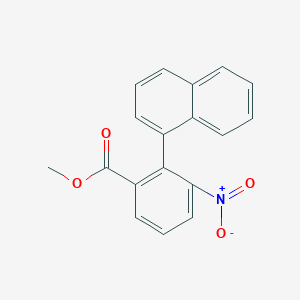
Veratric acid, 4-iodobutyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Veratric acid, 4-iodobutyl ester, also known as benzoic acid, 3,4-dimethoxy-, 4-iodobutyl ester, is a chemical compound with the molecular formula C13H17IO4 and a molar mass of 364.2 g/mol . This compound is a derivative of veratric acid, which is a benzoic acid found in various plant species such as Hypericum laricifolium and Artemisia sacrorum
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of veratric acid, 4-iodobutyl ester, typically involves the esterification of veratric acid with 4-iodobutanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound, may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: Veratric acid, 4-iodobutyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield veratric acid and 4-iodobutanol.
Substitution Reactions: The iodine atom in the 4-iodobutyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Acidic Hydrolysis: Typically involves heating the ester with a large excess of water containing a strong acid catalyst like hydrochloric acid.
Basic Hydrolysis (Saponification): Involves the use of a strong base such as sodium hydroxide or potassium hydroxide.
Major Products Formed:
Hydrolysis Products: Veratric acid and 4-iodobutanol.
Substitution Products: Depending on the nucleophile used, various substituted butyl esters can be formed.
科学的研究の応用
Veratric acid, 4-iodobutyl ester, has several applications in scientific research:
Pharmaceutical Research: It is used as an impurity standard in the synthesis of Mebeverine, a medication for irritable bowel syndrome.
Biological Studies: Veratric acid derivatives have been studied for their anti-inflammatory and antioxidant properties.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as a reagent in organic synthesis.
作用機序
The mechanism of action of veratric acid, 4-iodobutyl ester, involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: Veratric acid derivatives have been shown to inhibit the NF-κB signaling pathway, reducing the expression of inflammatory cytokines.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage.
類似化合物との比較
Veratric Acid: The parent compound, known for its anti-inflammatory and antioxidant properties.
4-Iodobutyl Benzoate: Another ester derivative with similar chemical properties but different biological activities.
Uniqueness: Veratric acid, 4-iodobutyl ester, is unique due to the presence of both the veratric acid moiety and the 4-iodobutyl group, which confer distinct chemical reactivity and biological activity. Its use as an impurity standard in pharmaceutical synthesis highlights its importance in ensuring the quality and safety of medications .
特性
CAS番号 |
69788-70-1 |
|---|---|
分子式 |
C13H17IO4 |
分子量 |
364.18 g/mol |
IUPAC名 |
4-iodobutyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C13H17IO4/c1-16-11-6-5-10(9-12(11)17-2)13(15)18-8-4-3-7-14/h5-6,9H,3-4,7-8H2,1-2H3 |
InChIキー |
UZVBZJPHNHFSTI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)OCCCCI)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine](/img/structure/B13342976.png)


![2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13342994.png)


![(S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13343018.png)


